molecular formula C25H39N3O4 B14863695 (2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-((S)-1-(4-(tert-butyl)phenyl)ethyl)-4-hydroxypyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-Acetamido-3,3-dimethylbutanoyl)-N-((S)-1-(4-(tert-butyl)phenyl)ethyl)-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B14863695
M. Wt: 445.6 g/mol
InChI Key: HWRVUOLZBZRHRB-PSMQTCRGSA-N
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Description

The compound (2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrrolidine ring, a tert-butylphenyl group, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butylphenyl and acetamido groups. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butylphenyl Group: This step may involve Friedel-Crafts alkylation or other suitable methods.

    Acetamido Group Addition: This can be done using acylation reactions with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may include the use of nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group will yield a ketone or aldehyde, while reduction of the carbonyl groups will yield alcohols.

Scientific Research Applications

(2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrrolidine derivatives.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which (2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide exerts its effects will depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

(2S,4R)-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide: can be compared with other pyrrolidine derivatives, such as:

  • (2S,4R)-N-[(1S)-1-(4-methylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide
  • (2S,4R)-N-[(1S)-1-(4-ethylphenyl)ethyl]-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C25H39N3O4

Molecular Weight

445.6 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[(1S)-1-(4-tert-butylphenyl)ethyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C25H39N3O4/c1-15(17-9-11-18(12-10-17)24(3,4)5)26-22(31)20-13-19(30)14-28(20)23(32)21(25(6,7)8)27-16(2)29/h9-12,15,19-21,30H,13-14H2,1-8H3,(H,26,31)(H,27,29)/t15-,19+,20-,21+/m0/s1

InChI Key

HWRVUOLZBZRHRB-PSMQTCRGSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C(C)(C)C)NC(=O)[C@@H]2C[C@H](CN2C(=O)[C@H](C(C)(C)C)NC(=O)C)O

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CC(CN2C(=O)C(C(C)(C)C)NC(=O)C)O

Origin of Product

United States

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